molecular formula C11H15Cl2N3O2 B1318429 [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride CAS No. 1158326-42-1

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride

Cat. No.: B1318429
CAS No.: 1158326-42-1
M. Wt: 292.16 g/mol
InChI Key: XDVOULBUOIQEST-UHFFFAOYSA-N
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Description

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to interact with its target, trypsin-1 . The interaction between the compound and its target may result in changes in the protein’s function, potentially influencing various biological processes.

Biochemical Analysis

Biochemical Properties

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives are known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions . The compound’s interactions with biomolecules are primarily through binding to active sites or altering the conformation of proteins, thereby modulating their activity.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, leading to changes in downstream gene expression . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes or proteins, altering their activity. This can result in the inhibition of enzyme activity, leading to changes in metabolic pathways . Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the flow of metabolites through metabolic pathways . This can result in alterations in energy production, biosynthesis, and other cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be taken up by cells through specific transporters, and its distribution within tissues can be influenced by binding to proteins or other cellular components . This affects the localization and accumulation of the compound, which in turn influences its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . One common method includes the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives.

Scientific Research Applications

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is unique due to its specific structural features and the resulting biological activities

Properties

IUPAC Name

2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOULBUOIQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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